![molecular formula C8H10FNO B3287287 N-[1-(4-fluorophenyl)ethyl]hydroxylamine CAS No. 84271-13-6](/img/structure/B3287287.png)
N-[1-(4-fluorophenyl)ethyl]hydroxylamine
Overview
Description
N-[1-(4-fluorophenyl)ethyl]hydroxylamine, also known as 4-Fluoroamphetamine hydroxylamine (4-FAH), is a chemical compound. Its CAS Number is 84271-13-6 .
Molecular Structure Analysis
The molecular weight of N-[1-(4-fluorophenyl)ethyl]hydroxylamine is 155.17 . Its molecular formula is C8H10FNO .Physical And Chemical Properties Analysis
N-[1-(4-fluorophenyl)ethyl]hydroxylamine is a powder .Scientific Research Applications
Hydroxylamine Derivatives in Biomarker Research
Hydroxylamine and its derivatives have been instrumental in the field of toxicology and cancer research. They serve as key markers in studying the exposure to carcinogens, particularly from tobacco. These compounds help in quantifying the carcinogen metabolites in human urine, providing critical insights into the links between tobacco exposure and cancer risk. For instance, the measurement of human urinary carcinogen metabolites, including various hydroxylamine derivatives, offers practical methods for obtaining vital information about tobacco and cancer connections (Hecht, 2002).
Antioxidant Evaluation and Synthesis
In the realm of organic chemistry and pharmacology, hydroxylamine derivatives have shown significant potential due to their biological and medicinal properties. They constitute excellent intermediates for synthesizing numerous heterocycles and undergo several chemical transformations. The synthesis of isoxazolone derivatives, for example, involves reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, showcasing the utility of hydroxylamine compounds in producing antioxidants (Laroum et al., 2019).
Neurochemistry and Neurotoxicity Studies
Derivatives of hydroxylamine, including those related to psychoactive substances, have been studied for their neurochemical and neurotoxic effects. While the direct application of N-[1-(4-fluorophenyl)ethyl]hydroxylamine in these areas is not explicitly mentioned, the research on analog compounds provides a foundation for understanding the potential interactions and effects of similar compounds within biological systems. The study of MDMA (3,4-Methylenedioxymethamphetamine) and its neurochemical behavior can serve as a model for investigating the effects of phenylethylamine derivatives, including hydroxylamine-based compounds, on the central nervous system (Mckenna & Peroutka, 1990).
Analytical Methods for Antioxidant Activity
Hydroxylamine derivatives are utilized in the development of analytical methods for determining antioxidant activity. The diversity in assay techniques, including those based on the scavenging ability of hydroxyl radicals, underscores the role of these compounds in biochemical research. The Hydroxyl Radical Antioxidant Capacity (HORAC) test is one such method, highlighting the relevance of hydroxylamine derivatives in assessing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Safety and Hazards
properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-6,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGVTTIVLBBJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)ethyl]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



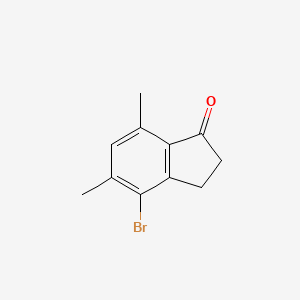

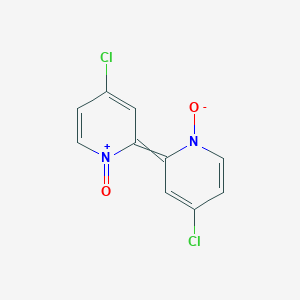
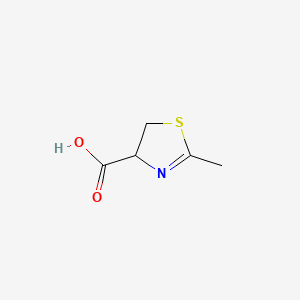
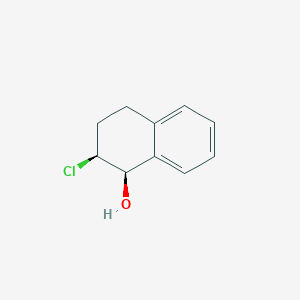
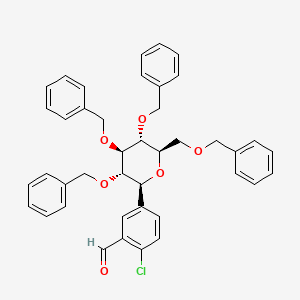
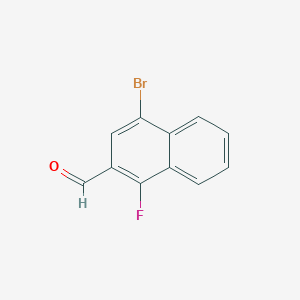
![4-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3287267.png)


![1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B3287277.png)
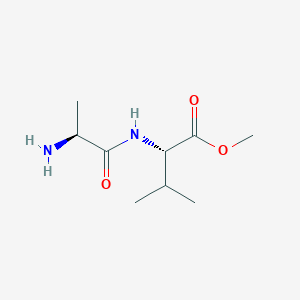
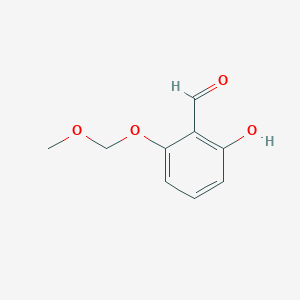
![2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol](/img/structure/B3287298.png)